(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one
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Overview
Description
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one is a fluorinated organic compound characterized by the presence of a piperidine ring and a pentafluoropropenone moiety. The compound’s unique structure, featuring multiple fluorine atoms, imparts distinct chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one typically involves the reaction of pentafluoropropenone with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one: Lacks the (E)-configuration, leading to different stereochemical properties.
4,4,5,5,5-pentafluoro-1-piperidino-1-pentanol: A reduced form with an alcohol functional group.
4,4,5,5,5-pentafluoro-1-piperidino-1-pentanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one is unique due to its specific (E)-configuration and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
(E)-4,4,5,5,5-pentafluoro-1-piperidin-1-ylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO/c11-9(12,10(13,14)15)8(17)4-7-16-5-2-1-3-6-16/h4,7H,1-3,5-6H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKMEVRBDHPETN-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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